molecular formula C15H21NOS B1656653 4-(2-Tert-butylphenoxy)butyl thiocyanate CAS No. 5362-15-2

4-(2-Tert-butylphenoxy)butyl thiocyanate

Cat. No.: B1656653
CAS No.: 5362-15-2
M. Wt: 263.4 g/mol
InChI Key: IVLJPZRIGRFHKI-UHFFFAOYSA-N
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Description

4-(2-Tert-butylphenoxy)butyl thiocyanate is an organosulfur compound characterized by a thiocyanate (-SCN) group, a butyl chain, and a 2-tert-butylphenoxy substituent. Its IUPAC name, derived from structural data , highlights the tert-butylphenoxy group attached to the fourth carbon of a butyl chain terminating in a thiocyanate moiety.

Properties

CAS No.

5362-15-2

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

4-(2-tert-butylphenoxy)butyl thiocyanate

InChI

InChI=1S/C15H21NOS/c1-15(2,3)13-8-4-5-9-14(13)17-10-6-7-11-18-12-16/h4-5,8-9H,6-7,10-11H2,1-3H3

InChI Key

IVLJPZRIGRFHKI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCCCCSC#N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCSC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiocyanate Family

Thiocyanate-containing compounds vary widely in biological and chemical behavior based on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiocyanate Derivatives
Compound Name Key Substituents Molecular Formula (Inferred) Notable Properties/Applications Reference
4-(2-Tert-butylphenoxy)butyl thiocyanate 2-tert-butylphenoxy, butyl, -SCN C₁₅H₂₁NOS (estimated) High lipophilicity due to tert-butyl; potential use in polymer chemistry
4-(Methylthio)butyl thiocyanate Methylthio (-SMe), butyl, -SCN C₆H₁₁NS₂ Synthesized via thiocyanate anion reaction; biogenetic relevance
2-[2-Butoxyethoxy]ethyl thiocyanate Butoxyethoxy, ethyl, -SCN C₉H₁₇NO₂S Surfactant or solvent applications; ether linkage enhances flexibility
Ammonium thiocyanate NH₄⁺, -SCN CH₄N₂S Common reagent in biochemical assays (e.g., anti-PT IgG avidity testing)
Key Observations:
  • Steric Effects: The tert-butyl group in this compound likely increases steric hindrance and lipophilicity compared to linear chains (e.g., butoxyethoxy in 2-[2-butoxyethoxy]ethyl thiocyanate). This could influence solubility and reactivity in organic media .
  • Synthetic Routes: 4-(Methylthio)butyl thiocyanate is synthesized via nucleophilic substitution between S-methylthiolanium ions and thiocyanate anions . A similar pathway may apply to the target compound, with tert-butylphenoxy as the leaving group.
  • Biological Activity: Thiocyanates generally exhibit goitrogenic effects by inhibiting iodide uptake via sodium-iodide symporter (NIS) .

tert-Butylphenol Derivatives

Compounds sharing the tert-butylphenol moiety but lacking thiocyanate functionality provide insights into the role of this substituent:

  • 4-tert-Butylphenethyl quinazolin-4-yl ether : Contains a quinazoline ring linked via an ether. The tert-butyl group enhances thermal stability, suggesting similar benefits in the target compound .
  • 4-tert-Butylphenol: A precursor in polymer synthesis; its hydroxyl group is often functionalized to ethers or esters, as seen in this compound .

Analytical Characterization Methods

While direct data for this compound are sparse, analytical techniques applied to similar compounds include:

  • NMR Spectroscopy : Used to confirm ether and thiocyanate linkages in analogs like 4-methoxybutyrylfentanyl .
  • GC/MS and FTIR : Employed for purity assessment and functional group identification in thiocyanate derivatives .

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